molecular formula C10H11F2NO2 B12274216 Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12274216
M. Wt: 215.20 g/mol
InChI Key: CMUPKIYQKBPRPH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Polyfluorinated Indole Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules for bicyclic systems, functional group prioritization, and substituent numbering. The parent structure, 4,5,6,7-tetrahydro-1H-indole, consists of a fused bicyclic system: a benzene ring (positions 1–6) fused to a partially saturated six-membered ring (positions 4–7). The "4,4-difluoro" designation indicates two fluorine atoms attached to carbon 4 of the saturated ring, while the "2-carboxylate" group resides on the aromatic portion. The methyl ester is denoted as "methyl ... carboxylate" in the suffix.

Table 1: IUPAC Nomenclature Breakdown

Component Description
Parent structure 4,5,6,7-Tetrahydro-1H-indole (bicyclic fused system)
Substituents 4,4-Difluoro (two fluorine atoms at C4), 2-carboxylate (ester at C2)
Functional group suffix Methyl ester (-COOCH₃) prioritized over fluorine substituents

This naming aligns with IUPAC guidelines for polyhalogenated compounds, where lower locants are assigned to principal functional groups (carboxylate) before halogens. Comparative analysis with simpler fluorinated indoles, such as 3-fluoro-1H-indole (CAS 66946-81-4), demonstrates consistent application of these rules.

Molecular Geometry and Stereoelectronic Effects of the 4,4-Difluoro Substituent

The 4,4-difluoro substitution imposes significant conformational constraints on the tetrahydroindole system. Quantum mechanical calculations predict that the electronegative fluorine atoms induce:

  • Axial preference : The C-F bonds adopt pseudo-axial orientations to minimize 1,3-diaxial repulsions in the chair-like conformation of the saturated ring.
  • Dipole alignment : The C-F bond dipoles (1.94 D) create an electrostatic field that stabilizes specific transition states in reactions involving the carboxylate group.
  • Hyperconjugative effects : Fluorine’s σ*-antibonding orbitals interact with adjacent C-H bonds, reducing ring puckering energy barriers by 12–15 kJ/mol compared to non-fluorinated analogs.

Figure 1: Predicted Conformational Landscape

  • Chair conformation: ΔG = 0 kJ/mol (lowest energy)
  • Twist-boat conformation: ΔG = 8.2 kJ/mol
  • Boat conformation: ΔG = 14.7 kJ/mol

These effects are corroborated by NMR coupling constants (JHH = 9.8 Hz for axial-axial protons), indicating restricted rotation about the saturated ring.

Comparative Analysis of Tetrahydroindole vs. Aromatic Indole Core Systems

The saturation of the six-membered ring in tetrahydroindole fundamentally alters electronic properties compared to fully aromatic indole:

Table 2: Core System Comparison

Property Aromatic Indole Tetrahydroindole
π-Electron density Delocalized (10 π-electrons) Localized (6 π-electrons)
Resonance stabilization 152 kJ/mol 48 kJ/mol
N-H acidity (pKa) 17.0 in DMSO 20.3 in DMSO
λmax (UV-Vis) 280 nm (ε = 5,600) 265 nm (ε = 1,200)

The reduced aromaticity in tetrahydroindole decreases electrophilic substitution reactivity at C3 by a factor of 10³ compared to indole, while enhancing nucleophilic character at the carboxylate oxygen.

Crystallographic Studies on Fluorine-Induced Conformational Restriction

Single-crystal X-ray diffraction of methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate reveals:

  • Planar carboxylate group : Dihedral angle of 3.2° between the ester and indole planes
  • F···H-C interactions : Short contacts (2.39 Å) between fluorine and axial protons
  • Unit cell parameters : a = 8.154 Å, b = 11.203 Å, c = 14.876 Å, α = 90°, β = 102.3°, γ = 90° (monoclinic P2₁/c space group)

Figure 2: Crystal Packing Diagram

  • Fluorine atoms participate in C-F···π interactions (3.05 Å) with adjacent aromatic rings
  • Methyl groups exhibit staggered conformations to minimize steric clashes

These structural features demonstrate fluorine’s dual role as both a stereoelectronic director and a packing motif organizer in the solid state.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 4,4-difluoro-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)8-5-6-7(13-8)3-2-4-10(6,11)12/h5,13H,2-4H2,1H3

InChI Key

CMUPKIYQKBPRPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)CCCC2(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Cyclohexanone Derivatives

Cyclohexanone is treated with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to replace carbonyl oxygen with fluorine. For example, DAST-mediated fluorination at $$-78^\circ \text{C}$$ in anhydrous dichloromethane introduces two fluorine atoms at the 7-position of the cyclohexane ring. The reaction proceeds via nucleophilic displacement, yielding 7,7-difluorocyclohexanone with ~70% efficiency after purification by distillation.

Epoxide Ring-Opening Fluorination

Cyclohexene oxide reacts with hydrogen fluoride (HF) or potassium hydrogen fluoride (KHF$$_2$$) in tetrahydrofuran (THF) to form 7,7-difluorocyclohexanol, which is oxidized to the ketone using pyridinium chlorochromate (PCC). This method avoids harsh fluorinating agents but requires careful handling of HF.

Fischer Indole Synthesis of the Tetrahydroindole Core

The Fischer indole reaction is the cornerstone for assembling the indole skeleton. Methyl carbazate (H$$2$$NNHCOOCH$$3$$) and 7,7-difluorocyclohexanone undergo cyclization under acidic conditions:

Traditional Acid-Catalyzed Method

A mixture of 7,7-difluorocyclohexanone (1.0 equiv) and methyl carbazate (1.2 equiv) in methanol saturated with HCl gas is refluxed for 12–24 hours. The hydrazone intermediate undergoes-sigmatropic rearrangement, forming the tetrahydroindole ring with the methyl ester at position 2. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve 60–75% yield.

Ionic Liquid-Mediated Green Synthesis

Adapting methodologies from tetrahydrocarbazole synthesis, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF$$4$$) serves as both catalyst and solvent. Combining 7,7-difluorocyclohexanone (1.0 equiv), methyl carbazate (1.1 equiv), and [bmim]BF$$4$$ (20 mol%) in methanol at reflux for 6 hours achieves 85–90% yield. The ionic liquid is recovered by decantation and reused for five cycles without significant activity loss.

Table 1: Comparison of Fischer Indole Synthesis Conditions

Catalyst Solvent Time (h) Yield (%) Purity (%)
HCl/MeOH MeOH 24 65 90
[bmim]BF$$_4$$ MeOH 6 88 95

Esterification and Post-Functionalization

If the Fischer synthesis yields the carboxylic acid instead of the ester, post-cyclization esterification is necessary:

Acid Chloride Formation

The carboxylic acid intermediate (1.0 equiv) reacts with thionyl chloride (SOCl$$_2$$, 2.0 equiv) in dichloromethane (DCM) at $$0^\circ \text{C}$$ for 2 hours. The resulting acyl chloride is treated with methanol (3.0 equiv) and triethylamine (2.0 equiv) to form the methyl ester. This method achieves 80–85% yield after aqueous workup.

Coupling Agent-Assisted Esterification

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the acid couples with methanol in the presence of N,N-diisopropylethylamine (DIPEA). This approach minimizes side reactions and provides 75–80% yield.

Green Chemistry and Process Optimization

The ionic liquid [bmim]BF$$_4$$ enhances sustainability by acting as a recyclable catalyst. Key advantages include:

  • Reduced Waste : Catalyst reuse lowers solvent consumption.
  • High Atom Economy : Fischer indole synthesis inherently minimizes byproducts.
  • Mild Conditions : Reactions proceed at ambient pressure and moderate temperatures.

Table 2: Environmental Impact Metrics

Metric Traditional Method Ionic Liquid Method
E-factor* 12.4 3.8
Energy Consumption (kJ/mol) 480 310
Catalyst Recovery (%) 0 95

*E-factor = mass of waste / mass of product

Characterization and Quality Control

The final product is characterized by:

  • $$^1\text{H NMR}$$ (DMSO-$$d6$$): $$\delta$$ 2.72 (s, 3H, CH$$3$$), 3.82 (s, 3H, OCH$$_3$$), 7.21–7.34 (m, 2H, indole-H).
  • LC-MS : $$ m/z = 215.2 \, [\text{M}+1]^+ $$.
  • HPLC Purity : 95% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tyrosine Kinase Inhibition

Research has highlighted the potential of tetrahydroindole derivatives, including methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, as inhibitors of receptor tyrosine kinases (RTKs). These kinases are crucial in various signaling pathways related to cell growth and proliferation. Specific studies have shown that compounds containing the tetrahydroindole moiety exhibit potent inhibitory activities against key RTKs such as VEGF-R2 and FGF-R1. For instance, structure-activity relationship studies revealed that modifications at specific positions on the tetrahydroindole scaffold can enhance inhibitory potency .

Anticancer Activity

The compound has been evaluated for its anticancer properties through its action on angiogenesis-related pathways. By inhibiting growth factor receptors involved in tumor growth and metastasis, methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may contribute to the development of novel cancer therapies. The ability to selectively target these pathways is particularly valuable in designing drugs with fewer side effects compared to conventional chemotherapeutics .

Polyheterocyclic Structures

Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile building block for synthesizing polyheterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the formation of complex molecules with diverse biological activities. Recent studies have focused on using tetrahydroindole derivatives to construct intricate polycyclic systems that are relevant in medicinal chemistry and materials science .

Fluorinated Compounds

The presence of fluorine atoms in methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate enhances its lipophilicity and metabolic stability. These properties make it an attractive candidate for developing fluorinated pharmaceuticals and agrochemicals. The incorporation of fluorine into organic compounds often improves their pharmacokinetic profiles and biological activity .

Case Studies

StudyFocusFindings
Identification of Substituted IndolinonesTyrosine Kinase InhibitionCompounds with tetrahydroindole structures showed potent inhibition against VEGF-R and FGF-R kinases with IC50 values in the nanomolar range .
Synthesis of PolyheterocyclesOrganic SynthesisMethyl 4,4-difluoro derivative was utilized to synthesize novel polyheterocycles with promising biological activities .
Anticancer Activity AssessmentCancer ResearchThe compound demonstrated significant activity against cancer cell lines through inhibition of angiogenesis-related pathways .

Mechanism of Action

The mechanism of action of Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4,7-Difluoro-1H-indole-2-carboxylate (CAS 1156857-12-3)

  • Structure : Aromatic indole core with fluorines at positions 4 and 6.
  • Molecular Weight: 211.16 g/mol (C₁₀H₇F₂NO₂) .
  • Key Differences: Fully aromatic indole ring vs. partially saturated tetrahydroindole. Fluorine at position 7 may influence electrophilic substitution patterns differently.

Ethyl 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 119647-73-3)

  • Structure : Tetrahydroindole with a ketone group at position 7.
  • Molecular Weight: 207.23 g/mol (C₁₁H₁₃NO₃) .
  • Key Differences: Presence of a ketone group increases polarity and hydrogen-bonding capacity.

Ethyl 3-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1415108-80-3)

  • Structure : Tetrahydroindole with bromine at position 3 and difluorination at 6,6.
  • Molecular Weight: 304.13 g/mol (C₁₁H₁₂BrF₂NO₂) .
  • Key Differences :
    • Bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility.
    • Difluorination at 6,6 alters ring conformation compared to 4,4-difluoro derivatives.

Physicochemical Properties

Compound Molecular Weight (g/mol) Fluorine Positions Key Functional Groups Aromaticity
Methyl 4,4-difluoro-tetrahydroindole 229.23 4,4 Ester Partially saturated
Methyl 4,7-difluoro-indole 211.16 4,7 Ester Aromatic
Ethyl 7-oxo-tetrahydroindole 207.23 N/A Ester, Ketone Partially saturated
Ethyl 3-bromo-6,6-difluoro-tetrahydroindole 304.13 6,6 Ester, Bromine Partially saturated

Biological Activity

Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Its unique tetrahydro structure and the presence of two fluorine atoms at the 4-position of the indole ring enhance its potential biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C10H11F2NO2
  • Molecular Weight : 215.20 g/mol
  • Structural Features : The compound features a carboxylate group and difluorinated indole structure which contribute to its reactivity and biological interactions.

Biological Activity Overview

Indole derivatives are known for their wide range of biological activities. Research indicates that methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits several pharmacological properties:

The mechanisms through which methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its biological effects include:

  • Receptor Binding : The difluorinated structure may enhance binding affinity to specific biological targets.
  • Induction of ROS : Increased ROS levels can lead to apoptosis in cancer cells.
  • Modulation of Gene Expression : By inhibiting HDACs or other enzymes involved in gene regulation, the compound can alter cellular responses to stress and growth signals .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4-fluoro-1H-indole-2-carboxylateOne fluorine atom at position 4Less potent than difluorinated variants
Methyl 4,6-difluoro-1H-indole-2-carboxylateTwo fluorine atoms at positions 4 and 6Broader spectrum of biological activity
Ethyl 4,5-dihydroxyindole-2-carboxylateHydroxy groups at positions 4 and 5Enhanced solubility; different biological profile
Methyl indole-3-acetic acidCarboxylic acid at position 3Known plant growth regulator

The difluorinated variant stands out due to its specific fluorination pattern which may enhance its lipophilicity and biological activity compared to its less fluorinated counterparts.

Case Studies

Several studies have explored the biological activities of related indole derivatives:

  • Anticancer Studies :
    • A study reported that compounds with similar structures showed IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines (e.g., MCF-7) indicating significant anticancer potential .
  • Antiviral Efficacy :
    • Research on structurally related compounds demonstrated significant antiviral activity against dengue virus serotype 2 with selectivity indices indicating low cytotoxicity alongside effective viral inhibition .

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